molecular formula C20H25N3OS B3813468 [4-(Pyridin-4-ylmethyl)piperidin-1-yl]-(5-pyrrolidin-2-ylthiophen-2-yl)methanone

[4-(Pyridin-4-ylmethyl)piperidin-1-yl]-(5-pyrrolidin-2-ylthiophen-2-yl)methanone

Cat. No.: B3813468
M. Wt: 355.5 g/mol
InChI Key: ICZQBRWDKBLPPZ-UHFFFAOYSA-N
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Description

[4-(Pyridin-4-ylmethyl)piperidin-1-yl]-(5-pyrrolidin-2-ylthiophen-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyridine, piperidine, pyrrolidine, and thiophene rings, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

[4-(pyridin-4-ylmethyl)piperidin-1-yl]-(5-pyrrolidin-2-ylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c24-20(19-4-3-18(25-19)17-2-1-9-22-17)23-12-7-16(8-13-23)14-15-5-10-21-11-6-15/h3-6,10-11,16-17,22H,1-2,7-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZQBRWDKBLPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(S2)C(=O)N3CCC(CC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Pyridin-4-ylmethyl)piperidin-1-yl]-(5-pyrrolidin-2-ylthiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and piperidine intermediates, followed by their coupling with the thiophene and pyrrolidine moieties. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves a condensation reaction to form the methanone linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can significantly improve the scalability of the synthesis process. Additionally, purification methods like column chromatography or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-(Pyridin-4-ylmethyl)piperidin-1-yl]-(5-pyrrolidin-2-ylthiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings, where halogenated derivatives can be formed using reagents like sodium iodide or lithium bromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium iodide in acetone or lithium bromide in THF.

Major Products

The major products formed from these reactions include oxidized derivatives, hydrogenated compounds, and halogenated intermediates, which can be further utilized in various synthetic applications.

Scientific Research Applications

Chemistry

In chemistry, [4-(Pyridin-4-ylmethyl)piperidin-1-yl]-(5-pyrrolidin-2-ylthiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural diversity makes it a valuable tool for probing biological pathways and understanding molecular interactions.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

Industry

Industrially, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of [4-(Pyridin-4-ylmethyl)piperidin-1-yl]-(5-pyrrolidin-2-ylthiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    [4-(Pyridin-4-ylmethyl)piperidin-1-yl]-(5-pyrrolidin-2-ylthiophen-2-yl)methanone: Unique due to its combination of pyridine, piperidine, pyrrolidine, and thiophene rings.

    Dichloroaniline: Consists of an aniline ring substituted with two chlorine atoms.

    Steviol glycoside: Responsible for the sweet taste of Stevia leaves, featuring a different structural framework.

Uniqueness

The uniqueness of this compound lies in its multi-ring structure, which provides a versatile platform for various chemical modifications and applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets sets it apart from other compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Pyridin-4-ylmethyl)piperidin-1-yl]-(5-pyrrolidin-2-ylthiophen-2-yl)methanone
Reactant of Route 2
[4-(Pyridin-4-ylmethyl)piperidin-1-yl]-(5-pyrrolidin-2-ylthiophen-2-yl)methanone

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